3-(4-NITROBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitrobenzamido group, a chlorobenzoate moiety, and a diethylsulfamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Amidation: Formation of the amide bond by reacting the nitrobenzene derivative with an amine.
Chlorination: Introduction of a chlorine atom to the benzoate ring, typically using thionyl chloride or phosphorus pentachloride.
Sulfamoylation: Addition of the diethylsulfamoyl group, often using diethylsulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for nitration and chlorination steps, and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under specific conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.
Substitution: The chlorine atom in the benzoate ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: Formation of 3-(4-aminobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, compounds with similar structures are often investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for compounds like 3-(4-nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amido and sulfamoyl groups can form hydrogen bonds with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate: Similar structure but with an amino group instead of a nitro group.
3-(4-Nitrobenzamido)phenyl 2-chloro-5-(methylsulfamoyl)benzoate: Similar structure but with a methylsulfamoyl group instead of a diethylsulfamoyl group.
Uniqueness
The presence of both a nitro group and a diethylsulfamoyl group in 3-(4-nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate makes it unique, as it combines the reactivity of the nitro group with the steric and electronic effects of the diethylsulfamoyl group, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C24H22ClN3O7S |
---|---|
Molecular Weight |
532g/mol |
IUPAC Name |
[3-[(4-nitrobenzoyl)amino]phenyl] 2-chloro-5-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C24H22ClN3O7S/c1-3-27(4-2)36(33,34)20-12-13-22(25)21(15-20)24(30)35-19-7-5-6-17(14-19)26-23(29)16-8-10-18(11-9-16)28(31)32/h5-15H,3-4H2,1-2H3,(H,26,29) |
InChI Key |
CKZKBRHSQVGXJU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.